Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate features a unique orthogonal reactivity profile: the chloro (SNAr), nitro (reduction/functionalization), and malonate ester (alkylation/cyclization) groups enable sequential functionalization without protection/deprotection steps. Cited in patent literature for KRAS G12D inhibitors, this 98%-pure intermediate streamlines multi-step heterocycle synthesis for oncology and agrochemical R&D. Its balanced XLogP3 (1.3) and MW (288.64) ensure broad reaction compatibility. The 98% purity specification reduces impurity burden by 60% versus 95%-pure alternatives.

Molecular Formula C10H9ClN2O6
Molecular Weight 288.64
CAS No. 1261956-26-6
Cat. No. B582328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate
CAS1261956-26-6
SynonymsDimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
Molecular FormulaC10H9ClN2O6
Molecular Weight288.64
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
InChIKeyUVSRKEGGVVTQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate (CAS 1261956-26-6): A Multifunctional Pyridine-Based Malonate Intermediate for Pharmaceutical and Agrochemical Synthesis


Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate (CAS 1261956-26-6) is a substituted pyridine derivative featuring a malonate ester moiety at the 2-position, along with chlorine at the 5-position and a nitro group at the 3-position on the pyridine ring. It serves as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic compounds in medicinal chemistry and agrochemical development [1]. The compound is offered commercially at purities up to 98% and is intended exclusively for research and industrial applications . Its structural attributes render it a valuable intermediate for multi-step syntheses requiring orthogonal reactivity at the chloro, nitro, and malonate functional groups .

Why Generic Substitution Fails for Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Precision Synthesis Workflows


Generic or in-class substitution of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is inadvisable because its unique juxtaposition of electron-withdrawing nitro, electron-withdrawing chloro, and nucleophile-reactive malonate ester groups on the same pyridine core creates a specific, orthogonal reactivity profile not replicated by analogs lacking this precise substitution pattern . While compounds such as 2-amino-5-chloro-3-nitropyridine (CAS 5409-39-2) or dimethyl 2-(3-aminopyridin-2-yl)malonate (CAS 1373232-56-4) share certain structural features, they lack the same combination of reactive handles required for targeted multi-step sequences [1] . Substituting a different malonate or pyridine derivative may fundamentally alter the regioselectivity of subsequent nucleophilic aromatic substitutions or the efficiency of cyclization reactions, directly impacting synthetic yield and final product purity [2].

Quantitative Differentiation Evidence for Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: Comparative Data for Scientific Procurement


Orthogonal Reactivity Profile: Distinct Functional Group Array vs. Amino-Substituted Analogs

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate presents three distinct reactive centers—a chlorine atom at the 5-position, a nitro group at the 3-position, and a malonate ester at the 2-position—on the pyridine ring. This contrasts with analogs such as 2-amino-5-chloro-3-nitropyridine (CAS 5409-39-2), which replaces the malonate group with an amino group, thereby eliminating a key nucleophilic site for malonate-based condensations [1]. Similarly, dimethyl 2-(3-aminopyridin-2-yl)malonate (CAS 1373232-56-4) substitutes the nitro and chloro groups with an amino group, fundamentally altering the electronic properties and potential for sequential SNAr reactions . The precise 5-chloro-3-nitro pattern of the target compound is a hallmark substitution pattern required for specific reactivity in advanced pharmaceutical intermediates [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Commercial Purity Benchmarking: 98% Purity Specification vs. Lower-Grade Alternatives

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is commercially available at a certified purity of 98% (HPLC) from major suppliers such as Sigma-Aldrich and Aladdin Scientific [1]. In contrast, structurally related analogs are sometimes offered at lower purity specifications. For example, tert-butyl (2-((5-chloro-3-nitropyridin-2-yl)amino)ethyl)carbamate (CAS 1701760-68-0), a derivative containing the same 5-chloro-3-nitropyridin-2-yl core, is commercially listed at 95% purity . The 3-percentage-point increase in purity represents a 60% reduction in the maximum potential impurity burden (from 5% to 2%).

Chemical Procurement Quality Assurance Synthetic Reliability

Potential IP Relevance: Cited as an Intermediate in Patent Literature for KRAS G12D Inhibitors

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been identified in patent literature as a key synthetic intermediate. Specifically, a 2026 patent from Gilead Sciences, which discloses new GTPase KRAS G12D mutant inhibitors, references this compound within its synthetic schemes [1]. While detailed experimental data from the patent is behind a paywall, the citation establishes a direct link between this specific intermediate and a high-value therapeutic target class. In contrast, many close analogs, such as dimethyl 2-(3-aminopyridin-2-yl)malonate, are not documented in the context of KRAS G12D inhibitor synthesis .

Oncology Drug Discovery Patent Analysis

Physicochemical Property Differentiation: Computed LogP and PSA for Formulation Considerations

Computed physicochemical properties for Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate include a topological polar surface area (TPSA) of 111 Ų and an XLogP3 of 1.3 [1]. These values differ meaningfully from a closely related derivative, tert-butyl (2-((5-chloro-3-nitropyridin-2-yl)amino)ethyl)carbamate (CAS 1701760-68-0), which shares the 5-chloro-3-nitropyridin-2-yl core but has a molecular weight of 316.74 g/mol . The target compound's lower molecular weight (288.64 g/mol) and balanced LogP/TPSA profile suggest potentially more favorable physicochemical properties for certain synthetic applications where solubility and permeability are considerations. While direct experimental permeability or solubility data are not available for head-to-head comparison, the computed differences indicate that the two compounds are not interchangeable from a physicochemical standpoint.

Computational Chemistry ADME Prediction Formulation Science

Optimized Application Scenarios for Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate Based on Quantitative Evidence


Synthesis of Complex Heterocyclic Scaffolds for Medicinal Chemistry

This compound is optimally deployed as a key intermediate in the construction of complex, nitrogen-containing heterocyclic scaffolds, where its three distinct functional groups (chloro, nitro, and malonate ester) allow for orthogonal, sequential functionalization [1]. This reduces the need for intermediate protection/deprotection steps, streamlining the synthesis of drug-like molecules. Its recent citation in patent literature for KRAS G12D inhibitors underscores its relevance in contemporary oncology drug discovery programs [2].

High-Purity Building Block for Parallel Synthesis and Library Production

Given its commercial availability at a certified purity of 98%, this compound is well-suited for use in parallel synthesis and high-throughput library production [1]. The high purity minimizes the risk of side reactions and ensures more consistent outcomes across large arrays of reactions, which is critical for generating reliable structure-activity relationship (SAR) data. This 98% specification represents a 60% lower maximum impurity burden compared to some 95%-pure related derivatives, directly benefiting the quality of downstream products [2].

Agrochemical Intermediate Development Requiring Orthogonal Reactivity

The orthogonal reactivity of the malonate ester, chloro, and nitro groups makes this compound a strategic intermediate for developing new agrochemical active ingredients (AIs) [1]. Its balanced computed physicochemical properties (MW 288.64, XLogP3 1.3) suggest potential compatibility with diverse formulation and reaction conditions [2]. The ability to selectively modify each functional group in a controlled sequence is essential for optimizing the biological activity and environmental fate of novel crop protection agents.

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